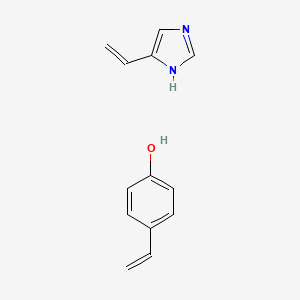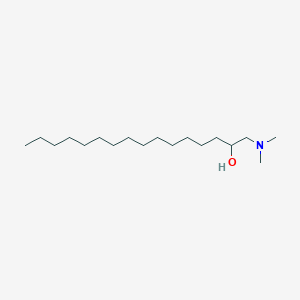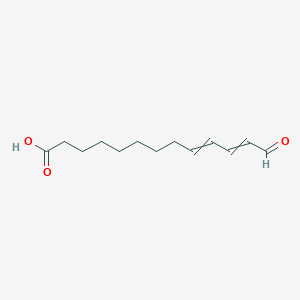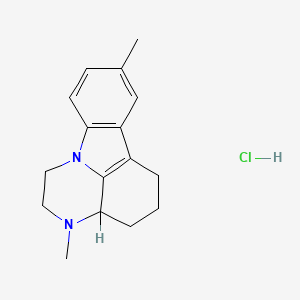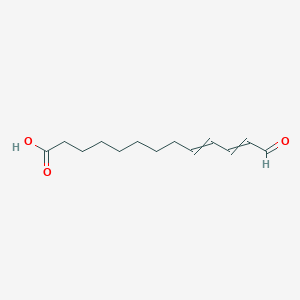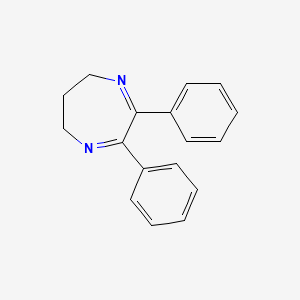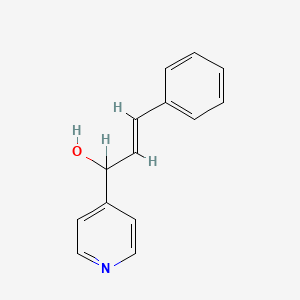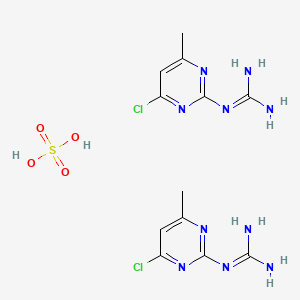
2-Guanidino-4-chloro-6-methylpyrimidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Guanidino-4-chloro-6-methylpyrimidine sulfate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a methyl group attached to the pyrimidine ring, along with a sulfate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Guanidino-4-chloro-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The guanidino group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized or reduced guanidino derivatives, and other functionalized compounds .
Scientific Research Applications
2-Guanidino-4-chloro-6-methylpyrimidine sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate.
Guanidine Derivatives: Compounds such as N,N’-disubstituted guanidines share similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
32090-63-4 |
|---|---|
Molecular Formula |
C12H18Cl2N10O4S |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrimidin-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(7)11-6(10-3)12-5(8)9;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
GJYIMIWBYIASGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N)Cl.CC1=CC(=NC(=N1)N=C(N)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



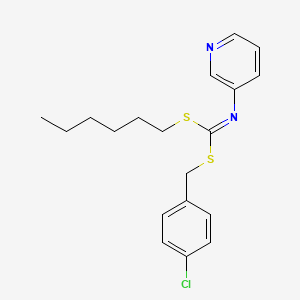
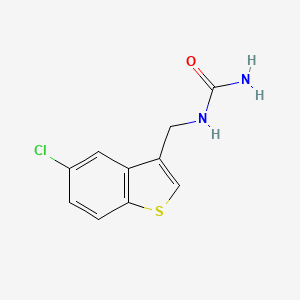
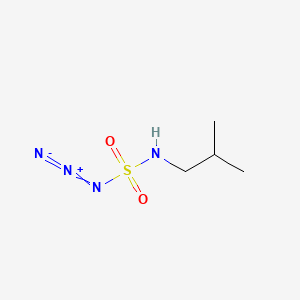
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

